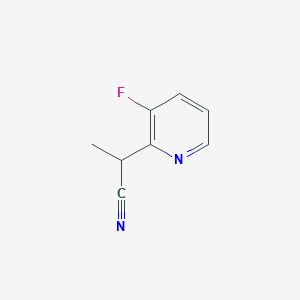

2-(3-Fluoropyridin-2-yl)propanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

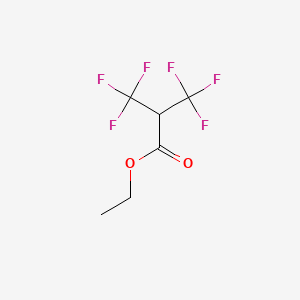

“2-(3-Fluoropyridin-2-yl)propanenitrile” is a chemical compound with the CAS Number: 2172024-93-8 . It has a molecular weight of 150.16 . The IUPAC name for this compound is this compound . The InChI Code for this compound is 1S/C8H7FN2/c1-6(5-10)8-7(9)3-2-4-11-8/h2-4,6H,1H3 .

Molecular Structure Analysis

The InChI key for “this compound” is XCIWDXPYSZVFQF-UHFFFAOYSA-N . This key can be used to identify the compound and its molecular structure in chemical databases.Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Electrophilic Fluorination Agents

2-(3-Fluoropyridin-2-yl)propanenitrile derivatives have been utilized as electrophilic fluorinating agents. These compounds are crucial in the synthesis of N-halogeno compounds and play a significant role in site-specific electrophilic fluorination, enabling the functionalization of various substrates with fluorine, a key modification in the development of pharmacologically active molecules and materials science applications (Banks et al., 1997).

Fluorophore-based Nicotinonitriles

Research has led to the development of environmentally sensitive fluorophore-based nicotinonitriles incorporating pyrene and/or fluorene moieties. These compounds, synthesized via a domino four-component condensation reaction, exhibit strong blue-green fluorescence emission. Such characteristics make them suitable for applications in materials science, particularly in the development of novel fluorescent materials for sensing and imaging technologies (E. Hussein, N. El Guesmi, & Saleh A. Ahmed, 2019).

Radiolabeling for PET Imaging

The compound's derivatives have been explored for the synthesis of radiolabeling agents, such as [18F]FPyKYNE, designed for the fluorine-18 labeling of macromolecules using click chemistry. This application is pivotal in positron emission tomography (PET) imaging for the non-invasive study of biological processes at the molecular level, providing valuable insights into disease mechanisms, drug targeting, and treatment efficacy (Kuhnast et al., 2008).

Electrolytes for Lithium-Ion Batteries

Compounds containing the nitrile functional group, such as this compound, have been investigated as components of safe electrolytes for lithium-ion batteries. Mixtures involving these compounds can offer high safety, better wettability to separator and electrodes, and improved electrochemical performances compared to conventional electrolytes. Such advancements are critical for the development of safer and more efficient energy storage solutions (Liu et al., 2016).

Biocompatible Polymers

Additionally, derivatives of this compound have been used in the synthesis of biocompatible aliphatic-terpolymers. These polymers exhibit properties suitable for three-in-one applications, including use as Fe(III) sensors, imaging agents in cell cultures, and security inks. Such multifunctionality underscores the compound's versatility in biomedical research and materials science, offering innovative solutions for diagnostics, therapeutics, and security applications (Mahapatra et al., 2020).

Safety and Hazards

The compound has been classified under the GHS07 category . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

2-(3-fluoropyridin-2-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-6(5-10)8-7(9)3-2-4-11-8/h2-4,6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIWDXPYSZVFQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=C(C=CC=N1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dichlorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2562808.png)

![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2562809.png)

![[1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclopropyl]methanol](/img/structure/B2562813.png)

![(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(1H-pyrrol-2-yl)prop-2-enenitrile](/img/structure/B2562817.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2562820.png)

![4-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2562821.png)

![N-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2562823.png)